3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone
Description
3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone is a substituted benzophenone derivative featuring a chloro group at position 3, a fluoro group at position 4 on one aromatic ring, and a thiomorpholinomethyl moiety at the 2' position of the second aromatic ring. The thiomorpholine group (a sulfur-containing six-membered heterocycle) contributes to its unique electronic and steric properties, making it valuable in pharmaceutical synthesis and polymer chemistry .
Properties
IUPAC Name |
(3-chloro-4-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNOS/c19-16-11-13(5-6-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUCPOYHJTGLDGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643828 | |
| Record name | (3-Chloro-4-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-98-1 | |
| Record name | Methanone, (3-chloro-4-fluorophenyl)[2-(4-thiomorpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898781-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloro-4-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30643828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 3-Chloro-4-fluorobenzophenone Intermediate
The initial step involves synthesizing the 3-chloro-4-fluorobenzophenone intermediate, which serves as the core structure. This is typically achieved by Friedel-Crafts acylation:
-
- 3-chloro-4-fluorobenzoyl chloride (or corresponding acid chloride)
- Aromatic compound (e.g., benzene or substituted benzene)
- Lewis acid catalyst such as aluminum chloride (AlCl3)
-
- Solvent: Dichloromethane or similar inert solvent
- Temperature: 0 to 5 °C initially, then allowed to warm to room temperature
- Reaction time: Several hours under stirring
Mechanism:
The Lewis acid activates the acyl chloride, facilitating electrophilic aromatic substitution on the aromatic ring to form the benzophenone structure.
Introduction of the Thiomorpholinomethyl Group
The thiomorpholinomethyl substituent is introduced at the 2' position of the benzophenone via nucleophilic substitution:
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- 3-chloro-4-fluoro-2'-halomethyl benzophenone intermediate (e.g., bromomethyl or chloromethyl derivative)
- Thiomorpholine (nucleophile)
-
- Solvent: Polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile
- Temperature: 50–80 °C
- Reaction time: 6–12 hours under inert atmosphere (nitrogen or argon)
Mechanism:
Thiomorpholine attacks the electrophilic halomethyl group, displacing the halide and forming the thiomorpholinomethyl linkage.
Purification
The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by column chromatography using silica gel.
Final characterization is performed by NMR, IR, MS, and elemental analysis to confirm the structure and purity.
Data Table Summarizing Key Synthetic Parameters
| Step | Reaction Type | Reagents/Intermediates | Solvent | Catalyst/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | Friedel-Crafts Acylation | 3-chloro-4-fluorobenzoyl chloride + aromatic compound | Dichloromethane | AlCl3 | 0–25 | 3–6 | 70–85 | Control temperature to avoid side reactions |
| 2 | Nucleophilic substitution | 3-chloro-4-fluoro-2'-halomethyl benzophenone + thiomorpholine | DMF or acetonitrile | None (base may be added) | 50–80 | 6–12 | 60–75 | Inert atmosphere recommended |
| 3 | Purification | Crude product | Ethanol, ethyl acetate | None | Ambient | - | - | Recrystallization or chromatography |
Research Findings and Optimization Notes
The Friedel-Crafts acylation step is sensitive to moisture and requires anhydrous conditions to maximize yield and minimize by-products.
The presence of both chloro and fluoro substituents influences the reactivity of the aromatic ring and the electrophilicity of the acyl chloride, necessitating careful control of reaction temperature and stoichiometry.
The nucleophilic substitution step benefits from polar aprotic solvents that stabilize the transition state and enhance nucleophilicity of thiomorpholine.
Use of an inert atmosphere during the substitution step prevents oxidation of the thiomorpholine sulfur atom.
Purification by recrystallization yields high-purity product suitable for further applications; however, chromatographic methods may be required for complex mixtures.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoro-2’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: The chlorine and fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium iodide, acetone, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- This compound serves as an intermediate in the synthesis of various pharmaceuticals. The presence of both chloro and fluoro groups enhances its biological activity, making it a valuable scaffold for drug design.
- Case Study: Research indicates that derivatives of benzophenone exhibit anti-inflammatory and analgesic properties. The incorporation of thiomorpholine moieties can further optimize these effects, leading to compounds with improved efficacy against pain and inflammation .
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Agricultural Chemicals
- As an intermediate in agrochemical synthesis, 3-chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone can be utilized in the development of novel pesticides and herbicides. Its unique structure allows for the modification of existing agrochemicals to enhance their effectiveness and reduce environmental impact.
- Case Study: A study on similar compounds has shown that modifications to the benzophenone structure can lead to increased insecticidal activity against common agricultural pests .
-
Material Science
- The compound's properties make it suitable for applications in material science, particularly in the development of functional materials such as polymers and coatings that require specific chemical stability and reactivity.
- Case Study: Research into polymer composites has demonstrated that incorporating thiomorpholine derivatives can improve mechanical properties and thermal stability, which is crucial for high-performance materials .
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoro-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural Variations
Key structural analogs differ in substituent positions, halogen types, and heterocyclic attachments:
Physicochemical Properties
- Electron Distribution: The target compound’s chloro and fluoro substituents create moderate electron-withdrawing effects, while the thiomorpholine’s sulfur atom donates electrons, balancing reactivity .
- Solubility : Thiomorpholine derivatives generally show better aqueous solubility than piperazine analogs (e.g., ) due to sulfur’s polarizability .
- Thermal Stability: Halogenated benzophenones (e.g., dichloro derivatives ) exhibit higher thermal stability than non-halogenated analogs, but fluorine’s small size in the target compound may reduce steric strain compared to bulkier substituents .
Biological Activity
3-Chloro-4-fluoro-2'-thiomorpholinomethyl benzophenone is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by research findings and case studies.
The synthesis of this compound typically involves the reaction of 3-chloro-4-fluorobenzaldehyde with thiomorpholine in the presence of a catalyst. Common solvents include dichloromethane, while bases like triethylamine are used to facilitate the reaction. The process is often monitored using thin-layer chromatography (TLC) to ensure completion.
Chemical Structure:
- Molecular Formula: C18H17ClFNOS
- Molecular Weight: 349.85 g/mol
- CAS Number: 898763-34-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can form both covalent and non-covalent bonds, leading to inhibition or modulation of these targets. This interaction may influence various biological pathways, including signal transduction and metabolic processes .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, it has been tested against MCF-7 breast cancer cells, demonstrating a dose-dependent reduction in cell viability with an IC50 value indicating effective inhibition at micromolar concentrations .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | % Viability at 10 µM |
|---|---|---|
| MCF-7 | 8.47 | 45.22% |
| HeLa | 15.00 | 30.00% |
| PC-3 | 12.50 | 40.00% |
Enzyme Inhibition Studies
In addition to its anticancer effects, the compound has been explored for its potential as an enzyme inhibitor. It serves as a probe for studying protein-ligand interactions, which could lead to the development of new therapeutic strategies targeting specific enzymes involved in disease processes .
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry: As a lead compound for drug discovery, it is being evaluated for various therapeutic applications.
- Biological Pathway Investigation: The compound is utilized to probe biological pathways and understand the mechanisms of disease at a molecular level.
- Material Science: Its unique chemical properties make it suitable for applications in coatings and polymers .
Case Studies
-
Antitumor Activity Against Breast Cancer:
A study investigated the effects of this compound on MCF-7 cells, revealing significant inhibition of cell growth and induction of apoptosis at higher concentrations. -
Enzyme Interaction Analysis:
Research focused on the binding affinity of this compound with matrix metalloproteinases (MMPs), showing promising results that suggest its potential as an anti-metastatic agent in cancer therapy.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with related compounds such as:
| Compound Name | Unique Features |
|---|---|
| 3-Chloro-4-fluoro-3'-thiomorpholinomethyl benzophenone | Different substitution pattern affecting reactivity |
| 3-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone | Variations in biological activity profiles |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for introducing the thiomorpholinomethyl group into benzophenone derivatives?
- The thiomorpholinomethyl group can be introduced via nucleophilic substitution or coupling reactions. For example, intermediates like bromo- or chloromethyl benzophenone derivatives (e.g., 4-bromo-2-fluoro-2'-morpholinomethyl benzophenone in ) may react with thiomorpholine under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) is a common base for such alkylation reactions, as demonstrated in similar morpholine-containing syntheses . Optimization of reaction time, temperature, and stoichiometry is critical to minimize byproducts like over-alkylation.
Q. How can the substitution pattern (3-chloro, 4-fluoro, 2'-thiomorpholinomethyl) be confirmed spectroscopically?
- 1H/13C NMR : Aromatic proton signals in the δ 6.5–8.0 ppm range can distinguish chloro and fluoro substituents via coupling patterns. The thiomorpholine moiety’s methylene protons (adjacent to sulfur) typically appear as multiplets at δ 2.5–3.5 ppm.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragment patterns consistent with the molecular formula (e.g., C18H16ClFNO2S).
- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray analysis (as in ) resolves bond angles and stereoelectronic effects of the thiomorpholine group .
Q. What purity assessment methods are recommended for this compound?
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to quantify impurities. A purity threshold of >95% is standard for research-grade compounds (as in ) .
- Elemental Analysis : Validate elemental composition (C, H, N, S) to ensure stoichiometric consistency.
Advanced Research Questions
Q. How does the thiomorpholine group influence electronic properties compared to morpholine analogs?
- The sulfur atom in thiomorpholine increases electron density at the methylene group due to its lower electronegativity vs. oxygen, altering the compound’s nucleophilicity and binding affinity. Computational studies (e.g., DFT) can model charge distribution and frontier molecular orbitals, as shown in chlorophenyl-glycolic acid derivatives () . Experimental validation via Hammett substituent constants or electrochemical analysis (cyclic voltammetry) may further quantify electronic effects.
Q. What are the challenges in resolving structural isomers during synthesis?
- Isomeric byproducts (e.g., 3-chloro-4-fluoro vs. 4-chloro-3-fluoro substitution) may form due to regioselectivity issues. Use 2D NMR techniques (COSY, NOESY) to differentiate substitution patterns, as demonstrated in the identification of 2-amino-4'-fluorobenzophenone isomers () . Chromatographic separation (e.g., preparative TLC or HPLC) is recommended for isolating the desired isomer.
Q. What in vitro assays are suitable for evaluating biological activity?
- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarities to trifluoromethylphenyl benzamide inhibitors () .
- Cytotoxicity Studies : Use human cancer cell lines (e.g., MCF-7, HeLa) with MTT assays, noting that purity >95% is critical to avoid false positives () .
- Fluorescence Quenching : Assess DNA/RNA binding via fluorescence spectroscopy, leveraging precedent from 2-amino-4'-fluorobenzophenone probes ( ) .
Q. How can computational methods predict metabolic stability or toxicity?
- ADMET Prediction : Tools like SwissADME or ProTox-II model metabolic pathways and toxicity profiles. For example, the chloro and fluoro substituents may reduce hepatic metabolism, while the thiomorpholine group could influence renal excretion. Cross-validate with experimental microsomal stability assays .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields?
- Variations in yields (e.g., 60–85%) may arise from differences in reaction scales or purification methods. Reproduce protocols from peer-reviewed syntheses (e.g., ’s NaH/THF system) and document parameters like solvent grade, catalyst age, and inert atmosphere rigor . Compare results with analogous compounds, such as 4-bromo-2-fluoro-2'-morpholinomethyl benzophenone ( ), to identify systemic issues .
Q. What steps ensure reproducibility in biological activity studies?
- Standardized Purity : Require certificates of analysis (COA) with HPLC/HRMS data for all batches.
- Positive/Negative Controls : Include known inhibitors (e.g., staurosporine for kinase assays) and vehicle controls to validate assay conditions.
- Triplicate Experiments : Report mean ± SEM for dose-response curves, as seen in trifluoromethylphenyl benzamide studies () .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
